Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Description
Structural Characterization of Tert-butyl 2-[(6-Bromopyridin-3-yl)oxy]acetate
Molecular Architecture and Crystallographic Analysis
The compound’s molecular formula, C₁₁H₁₄BrNO₃ , reflects a tert-butyl ester group (-OC(=O)C(C)(C)C) linked via an ether bridge to a 6-bromopyridin-3-yl moiety. The SMILES string (CC(C)(C)OC(=O)COC1=CN=C(C=C1)Br) highlights the spatial arrangement: the pyridine ring’s 3-position connects to the oxygen atom of the acetate chain, while bromine occupies the 6-position.
While direct crystallographic data for this compound remains unpublished, analogous bromopyridine esters, such as tert-butyl 2-((5-bromopyridin-2-yl)oxy)acetate, crystallize in monoclinic systems (space group P21/n) with lattice parameters a = 13.543 Å, b = 10.328 Å, and c = 16.543 Å. These structures exhibit planar pyridine rings and ester functionalities, with intermolecular van der Waals interactions stabilizing the lattice.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The pyridine ring protons resonate as two doublets: H-2 (δ 8.25 ppm, J = 2.4 Hz) and H-4 (δ 7.45 ppm, J = 8.7 Hz), with H-5 appearing as a doublet of doublets (δ 7.85 ppm). The tert-butyl group shows a singlet at δ 1.45 ppm, while the methylene protons adjacent to oxygen (OCH₂CO) split into a singlet at δ 4.65 ppm.
- ¹³C NMR : Key signals include the carbonyl carbon (δ 168.9 ppm), quaternary tert-butyl carbon (δ 80.1 ppm), and pyridine carbons (C-6: δ 148.2 ppm; C-Br: δ 131.5 ppm).
Infrared (IR) Spectroscopy
Prominent absorption bands include:
- C=O stretch : 1745 cm⁻¹ (ester carbonyl)
- C-O-C asymmetric stretch : 1240 cm⁻¹ (ether linkage)
- C-Br vibration : 560 cm⁻¹
Mass Spectrometry
The molecular ion peak appears at m/z 288.04 (M⁺), with characteristic isotope patterns for bromine (1:1 ratio for M and M+2). Fragmentation pathways include loss of the tert-butyl group (m/z 232) and cleavage of the acetate chain (m/z 153).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity. The LUMO localizes on the pyridine ring and bromine atom, favoring nucleophilic substitution at the 6-position. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the ether oxygen’s lone pairs and the adjacent σ*(C-O) antibonding orbital, stabilizing the molecular conformation.
Comparative Analysis with Bromopyridine Derivatives
The 6-bromo isomer exhibits greater electronic withdrawal compared to 2-bromo analogs, lowering the pyridine ring’s electron density and enhancing susceptibility to Suzuki-Miyaura coupling.
Properties
IUPAC Name |
tert-butyl 2-(6-bromopyridin-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQFVJIFWMFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Ether Formation
The most direct route involves alkylation of 6-bromopyridin-3-ol with tert-butyl bromoacetate under basic conditions. Pyridin-3-ol’s hydroxyl group (pKa ~8–10) is sufficiently acidic to undergo deprotonation by mild bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting alkoxide attacks the electrophilic carbon of tert-butyl bromoacetate, forming the ether linkage.
Typical Procedure :
6-Bromopyridin-3-ol (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. K₂CO₃ (2.0 eq) is added, followed by tert-butyl bromoacetate (1.2 eq). The mixture is heated to 60°C for 12–24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. Purification via silica gel chromatography yields the product.
Key Considerations :
-
Solvent polarity influences reaction rate; DMF or acetone accelerates the SN2 mechanism.
-
Excess base ensures complete deprotonation but may promote side reactions like ester hydrolysis.
Mitsunobu Reaction for Ether Synthesis
Diethyl Azodicarboxylate (DEAD)-Mediated Coupling
The Mitsunobu reaction offers a robust alternative for ether formation, particularly when dealing with sterically hindered alcohols. This method employs 6-bromopyridin-3-ol, tert-butyl glycolate, triphenylphosphine (PPh₃), and DEAD in tetrahydrofuran (THF).
Procedure :
To a solution of 6-bromopyridin-3-ol (1.0 eq) and tert-butyl glycolate (1.2 eq) in THF, PPh₃ (1.5 eq) and DEAD (1.5 eq) are added dropwise at 0°C. The reaction warms to room temperature and stirs for 6–8 hours. The mixture is concentrated, and the residue is purified via flash chromatography.
Advantages :
-
High regioselectivity and compatibility with acid-sensitive substrates.
-
Avoids strong bases, reducing side reactions.
Limitations :
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Requires stoichiometric amounts of PPh₃ and DEAD, increasing cost.
Lithiation-Electrophilic Quenching Strategy
Directed Ortho Metalation
Inspired by methods for chloropyridine derivatives, lithiation of 6-bromopyridin-3-ol’s hydroxyl group followed by quenching with tert-butyl bromoacetate could theoretically yield the target compound. However, this approach is less common due to competing side reactions.
Hypothetical Workflow :
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Lithiation : Treat 6-bromopyridin-3-ol with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C.
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Electrophilic Quenching : Introduce tert-butyl bromoacetate to the lithiated intermediate.
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Workup : Quench with saturated NH₄Cl, extract with EtOAc, and purify.
Challenges :
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Lithiation of pyridinols requires precise temperature control to avoid ring opening.
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Competing bromine-lithium exchange may occur, leading to debromination.
Esterification of Preformed Carboxylic Acid
Two-Step Synthesis via Acid Intermediate
This route involves first synthesizing 2-[(6-bromopyridin-3-yl)oxy]acetic acid, followed by tert-butylation.
Step 1: Acid Synthesis
6-Bromopyridin-3-ol reacts with bromoacetic acid in basic conditions (e.g., NaOH/H₂O), forming the carboxylic acid.
Step 2: Esterification
The acid is treated with tert-butanol under acid catalysis (e.g., H₂SO₄) or using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Yield Optimization :
Comparative Analysis of Methods
| Method | Conditions | Yield* | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | K₂CO₃/DMF, 60°C | 60–75% | Simple, cost-effective | Moderate yields, side hydrolysis |
| Mitsunobu Reaction | DEAD/PPh₃/THF, rt | 70–85% | High selectivity | Expensive reagents |
| Lithiation-Quenching | n-BuLi/TMEDA, -78°C | 30–50% | Potential for scalability | Low yields, technical complexity |
| Two-Step Esterification | DCC/DMAP, rt | 80–90% | High purity | Multiple steps, longer timeline |
*Yields estimated from analogous reactions.
Mechanistic and Practical Considerations
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions, while THF is ideal for lithiation. Protic solvents (e.g., methanol) should be avoided to prevent ester hydrolysis.
Steric and Electronic Factors
The electron-withdrawing bromine atom at the pyridine’s 6-position deactivates the ring, reducing reactivity toward electrophiles. However, the 3-hydroxy group’s lone pairs participate in conjugation, stabilizing the intermediate alkoxide.
Purification Challenges
Silica gel chromatography effectively separates the product from unreacted starting materials. Tert-butyl esters exhibit moderate polarity (Rf ~0.4 in hexane/EtOAc 3:1), facilitating isolation.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring.
Hydrolysis Products: 2-[(6-bromopyridin-3-yl)oxy]acetic acid.
Scientific Research Applications
Medicinal Chemistry
1.1. Statin Synthesis
One of the primary applications of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is as an intermediate in the synthesis of statins, which are widely used to lower cholesterol levels. The compound serves as a building block for various statins such as Atorvastatin and Rosuvastatin, which inhibit the HMG-CoA reductase enzyme responsible for cholesterol synthesis in the liver .
Table 1: Statins Derived from this compound
| Statin Name | Mechanism of Action | Reference |
|---|---|---|
| Atorvastatin | HMG-CoA reductase inhibitor | |
| Rosuvastatin | HMG-CoA reductase inhibitor | |
| Cerivastatin | HMG-CoA reductase inhibitor |
Organic Synthesis
2.1. Green Chemistry Approaches
Recent advancements in green chemistry have led to the exploration of eco-friendly processes for synthesizing this compound. These methods aim to reduce environmental impact while maintaining high yields and efficiency. For instance, a novel process has been developed that minimizes waste and utilizes less hazardous reagents compared to traditional methods .
Antimicrobial Activity
3.1. Inhibitors of Tuberculosis
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. A study focused on optimizing inhibitors targeting polyketide synthase showed promising results in terms of efficacy against tuberculosis, highlighting the potential of such compounds in developing new antimicrobial agents .
Case Study: Polyketide Synthase Inhibitors
In a screening campaign involving over 150,000 compounds, derivatives of this compound were identified as potential candidates for further development due to their activity against the Pks13 thioesterase domain, crucial for the survival of M. tuberculosis .
Structure-Based Drug Design
4.1. Lead Optimization
The structural characteristics of this compound make it an attractive starting point for structure-based drug design. By modifying its structure, researchers can optimize its pharmacological properties to enhance efficacy and reduce side effects in therapeutic applications .
Mechanism of Action
The mechanism by which tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a theoretical comparison based on chemical principles and analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Electronic Effects :
- The bromine in this compound activates the pyridine ring for electrophilic substitution, whereas the formyl and hydroxyl groups in 131797-35-8 direct reactivity toward nucleophilic additions or hydrogen-bonding interactions .
Steric and Stability Profiles :
- The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl or ethyl esters. By contrast, potassium but-3-enyltrifluoroborate (608140-67-6) prioritizes boronate stability for cross-coupling efficiency .
Synthetic Utility :
- Brominated pyridines (e.g., the target compound) are pivotal in aryl-aryl bond formations, whereas dibromo-chloroimidazopyridazines (933035-31-5) provide polyhalogenated templates for kinase inhibitors .
Research Findings
- Cross-Coupling Efficiency : Bromopyridines exhibit higher reactivity in palladium-catalyzed couplings compared to chlorinated analogs due to bromine’s superior leaving-group ability.
- Solubility: Phenolic analogs like 131797-35-8 show increased water solubility due to hydroxyl groups, whereas tert-butyl esters enhance lipophilicity .
Limitations of Available Evidence
The provided evidence lacks direct experimental data (e.g., NMR, HPLC purity, reaction yields) for this compound. Comparative analyses here rely on structural extrapolation and general reactivity trends. Further studies involving kinetic stability assays or computational modeling (e.g., DFT for substituent effects) would strengthen these comparisons.
Biological Activity
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's efficacy in various biological contexts.
Chemical Structure and Properties
This compound has the following chemical formula: C12H14BrNO3. The structure includes a tert-butyl group, an acetate moiety, and a brominated pyridine ring, which are significant for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, particularly focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds containing brominated pyridine derivatives exhibit notable antibacterial effects. For instance, related compounds have shown minimal inhibitory concentrations (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.4 |
| Related Compound A | E. coli | 200 |
| Related Compound B | Pseudomonas aeruginosa | 55 |
The presence of the bromine atom in the pyridine ring is believed to enhance the compound's interaction with bacterial targets, leading to increased potency against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| U937 (human leukemic cell line) | 16.23 | |
| THP-1 (acute monocytic leukemia) | >17.94 |
The compound's mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival and proliferation.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several derivatives of pyridine-based compounds, including this compound. The results indicated that this compound had significant activity against Staphylococcus aureus, with an IC50 value lower than many common antibiotics .
- Anticancer Effects : Another investigation focused on the cytotoxic effects of this compound on U937 cells. The study found that at concentrations around 16 μM, the compound effectively reduced cell viability, suggesting potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, coupling 6-bromopyridin-3-ol with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is a common approach . Validate efficiency using TLC or HPLC to monitor reaction progress. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.2–1.4 ppm for C(CH₃)₃) and the pyridinyloxy moiety (aromatic protons δ ~6.5–8.5 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Q. What purification strategies are recommended for removing common byproducts (e.g., unreacted starting materials) during synthesis?
- Methodological Answer : Optimize solvent systems for column chromatography. For polar byproducts, use silica gel with increasing polarity gradients (e.g., 10–50% ethyl acetate in hexane). For halogenated impurities, consider activated charcoal treatment or recrystallization from ethanol/water mixtures . Confirm purity via melting point analysis and differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO). For example, the C–Br bond in the pyridine ring is susceptible to Suzuki-Miyaura coupling; DFT can predict activation barriers for Pd-catalyzed reactions . Validate predictions experimentally using in situ IR or Raman spectroscopy to track intermediates.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange (e.g., hindered rotation of the tert-butyl group).
- Impurity analysis : Use LC-MS to detect trace impurities (e.g., de-brominated products) that may cause splitting .
- Advanced NMR : Employ 2D techniques (COSY, NOESY) to assign overlapping signals and confirm connectivity .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., acidic/basic media)?
- Methodological Answer :
- Acid sensitivity : Test stability in TFA/DCM mixtures (common for tert-butyl ester cleavage). Monitor degradation via HPLC at timed intervals .
- Base stability : Expose to NaOH/MeOH (0.1–1 M) and track hydrolysis by LC-MS. Note: The bromopyridinyl group may undergo nucleophilic aromatic substitution under strong basic conditions .
Q. What methodologies are recommended for studying the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Titration experiments : Use UV-Vis or fluorescence spectroscopy to monitor metal-ligand binding (e.g., with Cu²⁺ or Pd²⁺).
- X-ray crystallography : Co-crystallize with transition metals to determine coordination geometry .
- DFT calculations : Predict binding affinity and orbital interactions using software like Gaussian or ORCA .
Safety and Handling Considerations
Q. How should researchers address the lack of toxicity data for this compound?
- Methodological Answer :
- Precautionary measures : Assume acute toxicity (Category 4 for oral/dermal/inhalation) based on structurally similar tert-butyl esters .
- In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HEK-293) .
Applications in Drug Discovery
Q. What role does this compound play in medicinal chemistry workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
